Cas no 15128-08-2 (2-Nitro-3-hydroxypyridine)

2-Nitro-3-hydroxypyridine is a heterocyclic organic compound featuring a nitro group at the 2-position and a hydroxyl group at the 3-position of the pyridine ring. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its electron-withdrawing nitro group enhances electrophilic substitution potential, while the hydroxyl group offers functionalization versatility. The compound exhibits moderate stability under standard conditions, facilitating handling in synthetic applications. It is particularly useful in the preparation of pyridine derivatives, including ligands and bioactive molecules. Its distinct substitution pattern allows for selective modifications, enabling tailored chemical transformations in complex organic syntheses.
2-Nitro-3-hydroxypyridine structure
2-Nitro-3-hydroxypyridine structure
商品名:2-Nitro-3-hydroxypyridine
CAS番号:15128-08-2
MF:C5H4N2O3
メガワット:140.09686
CID:50030
PubChem ID:27057

2-Nitro-3-hydroxypyridine 化学的及び物理的性質

名前と識別子

    • 2-Nitro-3-hydroxypyridine
    • 15128-08-2
    • FT-0615808
    • 2-Nitro-3-pyridinol
    • F0001-0541
    • FT-0776020
    • BRN 0124473
    • DTXSID6022264
    • AM20061674
    • 3-Hydroxy-2-nitropyridine
    • CS-W008612
    • SCHEMBL245234
    • 3-HYDROXY-2-NITRO PYRIDINE
    • AKOS000120717
    • InChI=1/C5H4N2O3/c8-4-2-1-3-6-5(4)7(9)10/h1-3,8
    • Q27291274
    • J-200148
    • NSC-97501
    • MFCD00006258
    • 3-PYRIDINOL, 2-NITRO-
    • 2-nitro-3-hydroxy pyridine
    • EINECS 239-191-2
    • NSC97501
    • SY002996
    • 2-Nitro-3-pyridol
    • 3-hydroxy-nitropyridine
    • 3-hydroxy-2-nitro-pyridine
    • 2-Nitropyridin-3-ol
    • AC-2811
    • A809152
    • H0764
    • W-108063
    • BP-11548
    • 2-Chloro-6-pentafluoroethyl-pyrimidine-5-carboxylicacid
    • 15128-82-2
    • NS00051394
    • 3-Hydroxynitropyridine
    • UNII-UU357X85YB
    • 2-Nitro3-hydroxy-pyridine
    • NSC 97501
    • 2-Nitro-pyridin-3-ol
    • 3-Hydroxy-2-nitropyridine, 97%
    • AB00667
    • UU357X85YB
    • W-205719
    • PS-5447
    • SCHEMBL19440715
    • Z56921159
    • EN300-17321
    • F10654
    • 2-Nitro-3-hydroxypyridine; 3-Hydroxy-2-nitropyridine; NSC 97501
    • DB-016010
    • インチ: 1S/C5H4N2O3/c8-4-2-1-3-6-5(4)7(9)10/h1-3,8H
    • InChIKey: QBPDSKPWYWIHGA-UHFFFAOYSA-N
    • ほほえんだ: [N+](C1C(O)=CC=CN=1)([O-])=O

計算された属性

  • せいみつぶんしりょう: 140.022
  • どういたいしつりょう: 140.022
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 10
  • 回転可能化学結合数: 0
  • 複雑さ: 133
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.2
  • トポロジー分子極性表面積: 78.9A^2

じっけんとくせい

  • 色と性状: No data avaiable
  • 密度みつど: 1.5±0.1 g/cm3
  • ゆうかいてん: No data available
  • ふってん: 383.2±22.0 °C at 760 mmHg
  • フラッシュポイント: 185.6±22.3 °C
  • 屈折率: 1.623
  • PSA: 78.94000
  • LogP: 1.21860
  • じょうきあつ: No data available

2-Nitro-3-hydroxypyridine セキュリティ情報

2-Nitro-3-hydroxypyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
N857688-5g
2-Nitro-3-hydroxypyridine
15128-08-2 ≥98%
5g
¥189.90 2022-06-14
A2B Chem LLC
AE82320-2mg
2-Nitro-3-hydroxypyridine
15128-08-2
2mg
$86.00 2024-04-20
Aaron
AR00AD0C-5g
2-Nitro-3-hydroxypyridine
15128-08-2 98%
5g
$24.00 2025-01-23
Aaron
AR00AD0C-25g
2-Nitro-3-hydroxypyridine
15128-08-2 98%
25g
$69.00 2025-01-23
Chemenu
CM329334-1000g
2-nitropyridin-3-ol
15128-08-2 95%+
1000g
$920 2021-08-18
A2B Chem LLC
AE82320-5mg
2-Nitro-3-hydroxypyridine
15128-08-2
5mg
$118.00 2024-04-20
A2B Chem LLC
AE82320-1mg
2-Nitro-3-hydroxypyridine
15128-08-2
1mg
$73.00 2024-04-20
A2B Chem LLC
AE82320-10mg
2-Nitro-3-hydroxypyridine
15128-08-2
10mg
$135.00 2024-04-20
Aaron
AR00AD0C-100g
2-Nitro-3-hydroxypyridine
15128-08-2 98%
100g
$220.00 2025-01-23
Chemenu
CM329334-1000g
2-nitropyridin-3-ol
15128-08-2 95%+
1000g
$920 2022-06-12

2-Nitro-3-hydroxypyridine 関連文献

2-Nitro-3-hydroxypyridineに関する追加情報

Professional Introduction to 2-Nitro-3-hydroxypyridine (CAS No. 15128-08-2)

2-Nitro-3-hydroxypyridine, with the chemical formula C₅H₄N₂O₃, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its versatile structural properties and potential applications. This compound belongs to the pyridine family, characterized by a nitrogen-containing aromatic ring, which makes it a valuable scaffold for designing novel bioactive molecules. The presence of both a nitro group and a hydroxyl group in its structure imparts unique reactivity and functionality, enabling its use in various synthetic pathways and biological assays.

The CAS number 15128-08-2 uniquely identifies this compound in scientific literature and databases, ensuring precise referencing and differentiation from other isomers or analogs. The nitro group (–NO₂) at the 2-position and the hydroxyl group (–OH) at the 3-position create a reactive system that is conducive to further chemical modifications. These functional groups allow for nucleophilic substitution reactions, reduction, or oxidation processes, making 2-Nitro-3-hydroxypyridine a versatile intermediate in organic synthesis.

In recent years, 2-Nitro-3-hydroxypyridine has been explored as a key intermediate in the development of pharmaceutical agents. Its structural motif is closely related to several bioactive compounds that exhibit antimicrobial, anti-inflammatory, and anticancer properties. The nitro group can be reduced to an amine, which can then be further functionalized to introduce additional pharmacophores. Similarly, the hydroxyl group can participate in etherification or esterification reactions, expanding the synthetic possibilities.

One of the most compelling aspects of 2-Nitro-3-hydroxypyridine is its role in medicinal chemistry research. Researchers have leveraged its scaffold to develop novel inhibitors targeting specific enzymatic pathways involved in diseases such as cancer and neurodegenerative disorders. For instance, studies have demonstrated that derivatives of 2-Nitro-3-hydroxypyridine can modulate kinases and other signaling proteins by interacting with their active sites. The nitro group’s ability to engage in hydrogen bonding or participate in redox reactions further enhances its utility in designing molecules with high binding affinity and selectivity.

The hydroxyl group at the 3-position of 2-Nitro-3-hydroxypyridine also plays a crucial role in determining its pharmacological properties. Hydroxylated pyridines are known to exhibit enhanced solubility in water, which can improve bioavailability when used in drug formulations. Additionally, the hydroxyl group can serve as a site for glycosylation or other post-translational modifications, allowing for the creation of prodrugs or conjugates that enhance delivery or target specificity.

Recent advancements in computational chemistry have further highlighted the potential of 2-Nitro-3-hydroxypyridine as a lead compound. Molecular modeling studies have identified optimal substituents around the pyridine ring that can enhance binding interactions with biological targets. These virtual screening approaches have accelerated the discovery process by predicting which derivatives are most likely to exhibit desired pharmacological effects before experimental synthesis is undertaken.

In addition to its pharmaceutical applications, 2-Nitro-3-hydroxypyridine has found utility in materials science. Its ability to undergo polymerization or form coordination complexes with metal ions makes it a candidate for developing novel materials with specific electronic or optical properties. For example, metal-organic frameworks (MOFs) incorporating 2-Nitro-3-hydroxypyridine ligands have been investigated for their potential use in gas storage or catalysis.

The synthesis of 2-Nitro-3-hydroxypyridine typically involves nitration of pyridine derivatives followed by selective hydroxylation. Advances in green chemistry principles have led to more sustainable synthetic routes, minimizing waste and reducing hazardous byproducts. Catalytic methods employing transition metals have also been explored to improve yield and selectivity during these transformations.

The biological activity of 2-Nitro-3-hydroxypyridine has been extensively studied in vitro and in vivo. Preclinical trials have shown promising results for certain derivatives as potential treatments for chronic diseases. The compound’s ability to cross cell membranes and interact with intracellular targets makes it an attractive candidate for therapeutic intervention. However, further research is needed to fully understand its mechanism of action and potential side effects before human trials can commence.

Future directions in research on 2-Nitro-3-hydroxypyridine include exploring its role in drug repurposing—identifying existing drugs that could be modified using this scaffold to treat new indications—and investigating its interactions with complex biological systems using cutting-edge techniques such as CRISPR-Cas9 gene editing or organ-on-a-chip platforms.

In conclusion, 2-Nitro-3-hydroxypyridine (CAS No. 15128-08-2) represents a structurally intriguing compound with broad applications across pharmaceuticals and materials science. Its unique functional groups provide a rich foundation for synthetic chemistry, while its biological potential continues to drive innovation in drug discovery. As research progresses, this compound is poised to play an increasingly significant role in addressing some of today’s most pressing medical challenges.

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